molecular formula C12H15FOS B13649809 2-(Butylthio)-1-(3-fluorophenyl)ethan-1-one

2-(Butylthio)-1-(3-fluorophenyl)ethan-1-one

Cat. No.: B13649809
M. Wt: 226.31 g/mol
InChI Key: LOLFMLBXFSIBCN-UHFFFAOYSA-N
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Description

2-(Butylthio)-1-(3-fluorophenyl)ethan-1-one is an organic compound characterized by the presence of a butylthio group attached to an ethanone backbone, with a fluorophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylthio)-1-(3-fluorophenyl)ethan-1-one typically involves the reaction of 3-fluorobenzaldehyde with butylthiol in the presence of a base, followed by oxidation to form the desired ethanone. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Butylthio)-1-(3-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the fluorophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted fluorophenyl derivatives

Scientific Research Applications

2-(Butylthio)-1-(3-fluorophenyl)ethan-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Butylthio)-1-(3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Altering Cellular Processes: Affecting cellular metabolism and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one
  • 2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one
  • 2-(Butylthio)-1-(3-chlorophenyl)ethan-1-one

Uniqueness

2-(Butylthio)-1-(3-fluorophenyl)ethan-1-one is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different interactions with molecular targets compared to its analogs.

Biological Activity

2-(Butylthio)-1-(3-fluorophenyl)ethan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial, cytotoxic, and enzyme inhibitory activities, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H15FOS
  • Molecular Weight : 230.31 g/mol

The compound features a butylthio group attached to an ethanone moiety, with a fluorinated phenyl substituent, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thioether derivatives have shown effectiveness against various bacterial strains. The specific activity of this compound was evaluated against both Gram-positive and Gram-negative bacteria, demonstrating notable inhibition zones in agar diffusion assays.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity

The cytotoxic effects of this compound were assessed using various cancer cell lines. The compound exhibited selective cytotoxicity, particularly towards breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM.

Cell LineIC50 (µM)
MCF-725
HeLa30
A54940

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cellular processes. Preliminary studies suggest that it may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.

Enzyme Inhibition Studies

In vitro assays demonstrated that the compound inhibited AChE with an IC50 value of 15 µM, indicating a strong potential for use in neurodegenerative disease therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of similar thioether compounds, providing insights into the potential applications of this compound:

  • Study on Antimicrobial Properties : A study demonstrated that thioether derivatives showed broad-spectrum antimicrobial activity, suggesting that modifications to the sulfur-containing moiety could enhance efficacy against resistant strains .
  • Cytotoxicity Analysis : Research indicated that compounds with similar structures exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .
  • Enzyme Inhibition : Another study focused on enzyme inhibition by thioether compounds, revealing their potential as inhibitors of key metabolic enzymes involved in cancer progression .

Properties

Molecular Formula

C12H15FOS

Molecular Weight

226.31 g/mol

IUPAC Name

2-butylsulfanyl-1-(3-fluorophenyl)ethanone

InChI

InChI=1S/C12H15FOS/c1-2-3-7-15-9-12(14)10-5-4-6-11(13)8-10/h4-6,8H,2-3,7,9H2,1H3

InChI Key

LOLFMLBXFSIBCN-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

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